molecular formula C6H4ClN3O4 B7883426 5-Chloro-2,4-dinitroaniline CAS No. 3013-86-3

5-Chloro-2,4-dinitroaniline

Cat. No.: B7883426
CAS No.: 3013-86-3
M. Wt: 217.57 g/mol
InChI Key: DJMSRFQEEDIQLX-UHFFFAOYSA-N
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Description

5-Chloro-2,4-dinitroaniline is an organic compound with the molecular formula C6H3ClN2O4. It is a derivative of aniline, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by nitro groups (NO2), and the hydrogen atom at position 5 is replaced by a chlorine atom (Cl). This compound is known for its bright yellow color and is used in various industrial applications, including the synthesis of dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloro-2,4-dinitroaniline can be synthesized through several methods. One common method involves the nitration of 5-chloroaniline. The process typically includes the following steps:

    Nitration of 5-Chloroaniline: 5-Chloroaniline is treated with a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3) at a controlled temperature. This reaction introduces nitro groups at the 2 and 4 positions on the benzene ring.

    Purification: The resulting product is purified through recrystallization or other suitable methods to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,4-dinitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Reduction: 5-Chloro-2,4-diaminoaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2,4-dinitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-2,4-dinitroaniline involves its interaction with cellular components. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic processes. The nitro groups in the compound are believed to play a crucial role in its antimicrobial activity by generating reactive oxygen species (ROS) that damage cellular components.

Comparison with Similar Compounds

5-Chloro-2,4-dinitroaniline can be compared with other similar compounds, such as:

    2,4-Dinitroaniline: Lacks the chlorine atom at position 5, making it less reactive in certain substitution reactions.

    2,6-Dinitroaniline: Has nitro groups at positions 2 and 6, which affects its chemical properties and reactivity.

    4-Chloro-2,6-dinitroaniline: Similar structure but with different positioning of the nitro groups and chlorine atom, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.

Properties

IUPAC Name

5-chloro-2,4-dinitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMSRFQEEDIQLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10287688
Record name 5-chloro-2,4-dinitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10287688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3013-86-3
Record name NSC52203
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52203
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-chloro-2,4-dinitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10287688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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